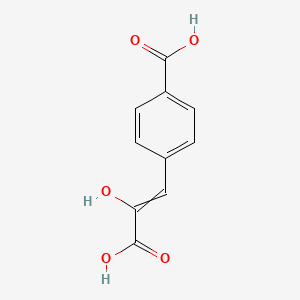
Trimethyl((4-(methylthio)phenyl)ethynyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl-(4-methylsulfanyl-phenylethynyl)-silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenylethynyl moiety, which is further substituted with a methylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-(4-methylsulfanyl-phenylethynyl)-silane typically involves the reaction of 4-methylsulfanyl-phenylethynyl with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, often using toluene as a solvent, and requires heating to around 110°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl-(4-methylsulfanyl-phenylethynyl)-silane can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The phenylethynyl moiety can participate in coupling reactions, such as Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as halides, amines.
Coupling: Palladium catalysts, copper iodide, diisopropylamine, toluene, inert atmosphere, heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Various substituted phenylethynyl derivatives.
Coupling: Complex organic molecules with extended conjugation.
Wissenschaftliche Forschungsanwendungen
Trimethyl-(4-methylsulfanyl-phenylethynyl)-silane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of Trimethyl-(4-methylsulfanyl-phenylethynyl)-silane is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, and involve pathways related to its chemical structure. The phenylethynyl moiety may play a role in binding to target sites, while the methylsulfanyl group could influence the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Methylsulfanyl-phenylethynyl)-phenylamine
- 1-(4-Methylsulfanyl-phenylethynyl)-cyclopentanol
Uniqueness
Trimethyl-(4-methylsulfanyl-phenylethynyl)-silane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
134317-21-8 |
|---|---|
Molekularformel |
C12H16SSi |
Molekulargewicht |
220.41 g/mol |
IUPAC-Name |
trimethyl-[2-(4-methylsulfanylphenyl)ethynyl]silane |
InChI |
InChI=1S/C12H16SSi/c1-13-12-7-5-11(6-8-12)9-10-14(2,3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
NPRIVLGJFLPHTF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)

![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)



![1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B14282432.png)


![4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide](/img/structure/B14282451.png)

